Aranciamycin I
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aranciamycin I is a natural product found in Streptomyces with data available.
科学的研究の応用
Inhibition of Enzymes
Aranciamycin I, identified as an anthracycline antibiotic, demonstrates potent inhibition of specific enzymes. A study by Bols et al. (1992) found that this compound effectively inhibits Clostridium histolyticum collagenase, an enzyme involved in the breakdown of collagen, suggesting potential therapeutic applications in diseases involving excessive collagen degradation (Bols, Binderup, Hansen, & Rasmussen, 1992).
Antibiotic Properties
This compound has been noted for its antibiotic properties, particularly against gram-positive bacteria. Keller-Schierlein et al. (1970) isolated Aranciamycin from Streptomyces echinatus and discovered its strong inhibitory effects against gram-positive bacteria, highlighting its potential as an antibiotic agent (Keller-Schierlein, Sauerbier, Vogler, & Zähner, 1970).
Antitumor Activity
Studies have explored the antitumor properties of this compound and its derivatives. Luzhetskyy et al. (2008) found that novel compounds, aranciamycins E, F, G, and H, derived from the aranciamycin biosynthetic gene cluster, showed improved antitumor activity against human tumor cell lines. This suggests the possibility of this compound derivatives being used in cancer therapy (Luzhetskyy, Hoffmann, Pelzer, Wohlert, Vente, & Bechthold, 2008).
Biosynthesis and Genetic Engineering
The biosynthesis of this compound has been a significant area of research. Sianidis et al. (2006) cloned and characterized an anthracycline glycosyltransferase involved in its biosynthesis, providing insights into the genetic engineering of this compound for various applications (Sianidis, Wohlert, Pozidis, Karamanou, Luzhetskyy, Vente, & Economou, 2006).
Antimycobacterial Effects
Research has also indicated the potential of this compound in treating mycobacterial infections. Khalil et al. (2015) identified new anthracycline antibiotics, including aranciamycins I and J, which exhibited cytotoxicity against Mycobacterium tuberculosis, suggesting a role in antimycobacterial therapy (Khalil, Raju, Piggott, Salim, Blumenthal, & Capon, 2015).
特性
分子式 |
C25H26O10 |
---|---|
分子量 |
486.5 g/mol |
IUPAC名 |
(7S,9R)-4,6,9-trihydroxy-9-methyl-7-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C25H26O10/c1-9-18(27)22(31)23(32)24(34-9)35-14-8-25(2,33)7-10-6-12-17(20(29)15(10)14)21(30)16-11(19(12)28)4-3-5-13(16)26/h3-6,9,14,18,22-24,26-27,29,31-33H,7-8H2,1-2H3/t9-,14-,18-,22+,23+,24-,25+/m0/s1 |
InChIキー |
DDBVKKCFOGHUJY-KAEPNFDUSA-N |
異性体SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2C[C@](CC3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=CC=C5O)(C)O)O)O)O |
正規SMILES |
CC1C(C(C(C(O1)OC2CC(CC3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=CC=C5O)(C)O)O)O)O |
同義語 |
aranciamycin I |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。